B1575821 Temporin 1HKa

Temporin 1HKa

Cat. No.: B1575821
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin 1HKa is a synthetic antimicrobial peptide (AMP) belonging to the temporin family, a class of short, cationic peptides originally isolated from frog skin secretions . Like other temporins, it is predicted to have a low net positive charge and adopt an amphipathic α-helical structure in membrane-mimetic environments, a key feature for its interaction with microbial cell membranes . The primary mechanism of action for temporins is believed to be membranolytic, involving the disruption of the bacterial cytoplasmic membrane through permeabilization and depolarization, leading to rapid cell death . This membranolytic action is a primary focus of research, as it may reduce the likelihood of bacteria developing resistance compared to conventional antibiotics. Research applications for this compound may include investigating its antimicrobial activity against various Gram-positive bacteria, which temporins are commonly active against, as well as exploring its potential effects on Gram-negative bacteria, fungi, and other parasites . Further studies may also probe its mechanism of action and selectivity. This product is provided as a lyophilized powder and is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

SIFPAIVSFLSKFL

Origin of Product

United States

Discovery, Isolation, and Molecular Characterization of Temporin 1hka

Source Organism and Secretion Mechanisms of Temporin 1HKa

Identification from Lithobates heckscheri (formerly Rana heckscheri) Skin Secretions

This compound has been identified and isolated from the skin secretions of the river frog, Lithobates heckscheri (formerly classified as Rana heckscheri). nih.gov The skin of amphibians is a crucial organ for defense, respiration, and osmoregulation. nih.gov It contains granular glands that synthesize and store a variety of bioactive peptides. nih.govmdpi.com When the frog experiences stress or injury, these peptides are released in high concentrations onto the skin surface through a holocrine mechanism. nih.govnih.gov This defensive secretion serves as a protective barrier against pathogens in their environment. nih.gov The collection of these secretions for scientific study is often achieved through mild, non-invasive methods such as gentle transdermal electrical stimulation, which induces the release of the granular gland contents. nih.gov

Biotechnological Approaches for Peptide Isolation and Purification

The isolation and purification of this compound from the complex mixture of proteins and peptides present in raw frog skin secretion involves a multi-step biotechnological process.

Initial Collection and Preparation : After stimulating the frog to produce the secretion, the collected material is typically washed from the skin, frozen, and then freeze-dried to preserve the peptide integrity. mdpi.com

Fractionation : The crude, dried secretion is then reconstituted and subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This powerful chromatographic technique separates the individual components of the mixture based on their hydrophobicity. The sample is passed through a column packed with a nonpolar stationary phase, and a gradient of an organic solvent is used to elute the peptides. Different peptides, like this compound, will elute at different times, allowing for their separation into distinct fractions. nih.gov

Identification and Characterization : The fractions collected from HPLC are then analyzed to identify the peptides they contain. Mass spectrometry (MS) is a key technology used for this purpose. nih.gov It measures the mass-to-charge ratio of molecules, allowing for the precise determination of the molecular mass of the purified peptide, which is a critical step in its identification. nih.gov

Primary Sequence Elucidation of this compound

The primary structure, or amino acid sequence, of a peptide determines its physical and chemical properties and its biological function. The sequence of this compound has been elucidated as a 14-amino acid peptide. nih.gov Temporins are characterized by their short length, typically between 8 and 17 amino acids, and the presence of at least one basic residue (like Lysine). nih.gov

The specific amino acid sequence for this compound is: Ser-Ile-Phe-Pro-Ala-Ile-Val-Ser-Phe-Leu-Ser-Lys-Phe-Leu nih.gov

Like most temporins, it is C-terminally α-amidated, a common post-translational modification in bioactive peptides that often enhances stability and activity. researchgate.net

Characteristics of this compound

AttributeValue
Primary SequenceSIFPAIVSFLSKFL
Length14 Amino Acids
Source OrganismLithobates heckscheri

Gene Expression and Biosynthesis Pathways of this compound Precursors

The biosynthesis of this compound, like other temporins, begins with the transcription and translation of a gene encoding a larger precursor protein called a preprotemporin. researchgate.net This precursor molecule undergoes a series of post-translational modifications to yield the final, active peptide.

The general structure of a preprotemporin consists of:

A Signal Peptide : This N-terminal sequence directs the precursor protein into the endoplasmic reticulum, the cell's protein processing and transport machinery. This signal peptide is cleaved off during the initial stages of processing. researchgate.net

An Acidic Propeptide Region : This region follows the signal peptide.

The Mature Peptide Sequence : This is the sequence that will become the final this compound. It is typically flanked by specific processing signals. The mature peptide is preceded by a Lys-Arg (Lysine-Arginine) sequence, which is a recognized cleavage site for prohormone convertase enzymes that release the mature peptide from the precursor. researchgate.net

C-terminal Amidation Signal : The mature peptide sequence in the precursor is often followed by a Glycine (B1666218) (Gly) residue. This Glycine acts as the substrate for the enzyme peptidyl-glycine α-amidating monooxygenase, which carries out the C-terminal α-amidation of the final peptide. researchgate.net

Studies on temporin genes have revealed that there can be significant polymorphism among individual frogs, leading to variations in the expressed peptides. researchgate.net The expression of these peptide precursors occurs within the dermal skin glands, where they are processed and stored in secretory granules until their release is triggered. nih.gov

Advanced Structural Biology and Biophysical Characterization of Temporin 1hka and Analogs

Conformational Studies of Temporin 1HKa in Membrane-Mimetic Environments

This compound, with the primary sequence SIFPAIVSFLSKFL, belongs to a class of peptides that are typically unstructured in aqueous solution but adopt ordered conformations upon interacting with biological membranes or membrane-mimicking environments. nih.gov This transition is a hallmark of many AMPs and is crucial for their biological activity.

Alpha-Helical Induction and Stabilization in Lipid Bilayers

In aqueous environments, temporins generally exist in a random coil conformation. However, upon encountering a lipid bilayer, a significant conformational change is induced. For many temporin analogs, this involves the adoption of an α-helical structure. This transition from a disordered to an ordered state is driven by the transfer of the peptide from a polar aqueous environment to the nonpolar, hydrophobic core of the lipid membrane. nih.govresearchgate.net The amphipathic nature of the induced α-helix, with a clear segregation of hydrophobic and hydrophilic residues, is a key determinant of its interaction with and perturbation of the lipid bilayer.

While direct experimental data for the alpha-helical content of this compound in lipid bilayers is not extensively documented in publicly available literature, studies on homologous temporins provide significant insights. For instance, Temporin A, upon interaction with sodium dodecyl sulfate (B86663) (SDS) micelles, a mimic of the negatively charged bacterial membrane, folds into a distinct α-helical structure. nih.gov This induced helicity is stabilized by the favorable interactions between the hydrophobic residues of the peptide and the acyl chains of the lipids, as well as electrostatic interactions between the cationic residues of the peptide and the anionic headgroups of the lipids. It is highly probable that this compound, sharing sequence similarities with other temporins, follows a similar mechanism of α-helical induction and stabilization within a lipid bilayer.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution and in membrane-mimetic environments. For temporins, NMR studies have been instrumental in revealing their active conformation.

Although a specific high-resolution NMR structure of this compound is not available in public databases, the structures of several other temporins, such as Temporin L and Temporin-1Tb, have been solved in the presence of detergent micelles like SDS and dodecylphosphocholine (B1670865) (DPC), which serve as models for bacterial and eukaryotic membranes, respectively. nih.gov These studies typically reveal a well-defined α-helical conformation for a significant portion of the peptide backbone. For example, the structure of Temporin-1Tb in SDS micelles shows a helical region spanning from residue 2 to 11. nih.gov

The process of 3D structure determination by NMR involves the analysis of Nuclear Overhauser Effect (NOE) data, which provides distance constraints between protons that are close in space. These constraints, along with dihedral angle restraints derived from chemical shifts, are used to calculate a family of structures that satisfy the experimental data. The resulting structural ensemble provides a detailed picture of the peptide's conformation and its orientation relative to the membrane mimetic.

Table 1: Representative NMR Structural Statistics for a Temporin Analog (Temporin-1Tb in SDS Micelles)

ParameterValue
Number of distance restraints158
Intra-residue45
Sequential63
Medium-range50
Long-range0
RMSD for backbone atoms (Å)0.35 ± 0.08
RMSD for all heavy atoms (Å)0.42 ± 0.09

Note: This table is based on data for a homologous temporin and is presented to illustrate the typical data obtained from NMR structural studies. RMSD (Root Mean Square Deviation) indicates the precision of the determined structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of proteins and peptides. The method relies on the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides with ordered secondary structures.

In the context of temporins, CD spectroscopy has been crucial in demonstrating the conformational switch from a random coil in buffer to an α-helix in membrane-mimetic environments. nih.gov A typical CD spectrum of a random coil peptide shows a single negative band around 198 nm. In contrast, an α-helical peptide exhibits a characteristic spectrum with two negative bands at approximately 208 nm and 222 nm, and a positive band around 192 nm.

Table 2: Estimated Secondary Structure Content of a Temporin Analog from CD Spectroscopy

Environmentα-Helix (%)β-Sheet (%)Random Coil (%)
Aqueous Buffer10585
SDS Micelles65<530
DPC Micelles55<540

Note: This table presents illustrative data based on studies of homologous temporins to demonstrate the typical conformational changes observed with CD spectroscopy.

Membrane Interaction Dynamics and Thermodynamics

The biological activity of this compound and its analogs is contingent on their ability to bind to and perturb the cell membranes of target organisms. Understanding the kinetics and thermodynamics of these interactions is therefore essential.

Peptide-Membrane Binding Kinetics and Affinity

The binding of temporins to lipid membranes is a dynamic process that can be studied using various biophysical techniques. While specific kinetic and affinity data for this compound are not available, studies on other temporins have utilized methods such as fluorescence spectroscopy and surface plasmon resonance (SPR) to quantify these interactions.

The binding process is typically initiated by electrostatic interactions between the cationic residues of the peptide and the anionic components of the bacterial membrane, followed by the insertion of the hydrophobic face of the amphipathic helix into the lipid core. The affinity of this binding can be quantified by the dissociation constant (Kd), with lower Kd values indicating stronger binding. For many temporins, the binding affinity is significantly higher for negatively charged membranes, which is consistent with their selective toxicity towards bacteria.

Thermodynamics of Peptide-Lipid Interactions using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. In the context of peptide-lipid interactions, DSC can provide valuable information about how a peptide affects the physical properties of a lipid bilayer.

When a lipid bilayer undergoes a phase transition from a gel state to a liquid-crystalline state, it absorbs a specific amount of heat, which is observed as a peak in the DSC thermogram. The temperature at which this transition occurs (Tm) and the enthalpy of the transition (ΔH) are sensitive to the presence of membrane-active peptides.

Interactions of temporin analogs with model lipid vesicles have shown that these peptides can broaden the phase transition and, in some cases, lower the Tm. This indicates that the peptides disrupt the ordered packing of the lipid acyl chains, thereby fluidizing the membrane. The magnitude of these changes can provide insights into the extent of peptide penetration into the bilayer.

Table 3: Hypothetical Thermodynamic Parameters of a Model Lipid System in the Absence and Presence of a Temporin Analog

SystemTransition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
DMPC Vesicles23.96.7
DMPC Vesicles + Temporin Analog23.15.8

Note: This table provides illustrative data based on typical DSC studies of antimicrobial peptides with dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles. The decrease in Tm and ΔH suggests a disruptive interaction of the peptide with the lipid bilayer.

Surface Plasmon Resonance (SPR) for Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor molecular interactions in real time. cytivalifesciences.com The method provides quantitative data on the binding kinetics and affinity between an analyte in solution and a ligand immobilized on a sensor surface. cytivalifesciences.complos.org When polarized light hits the sensor chip, it generates electron charge density waves known as plasmons, creating a dip in reflected light intensity at a specific angle. cytivalifesciences.com The binding of molecules to the sensor surface alters the refractive index, which in turn shifts this resonance angle. plos.org This change, measured in resonance units (RU), is directly proportional to the mass accumulating on the surface, allowing for the real-time tracking of molecular binding and dissociation. cytivalifesciences.com

In the study of antimicrobial peptides like this compound and its analogs, SPR is invaluable for characterizing their interactions with model biological membranes. plos.org This is typically achieved by immobilizing a lipid bilayer, designed to mimic either prokaryotic (bacterial) or eukaryotic cell membranes, onto the SPR sensor chip. plos.org The peptide is then flowed over this surface as the analyte, and its binding and dissociation are recorded in a sensorgram—a plot of response versus time. cytivalifesciences.com From this data, crucial kinetic parameters can be calculated: the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). The K₋ value, calculated as the ratio of kₔ to kₐ, is a key measure of binding affinity, where a lower K₋ indicates a stronger interaction.

While specific SPR interaction studies for this compound (sequence: SIFPAIVSFLSKFL) are not extensively detailed in published literature, the methodology has been applied to closely related temporins, providing a clear blueprint for its characterization. researchgate.net For instance, detailed interaction analyses have been performed on Temporin-SHa and its potent analog, [K³]SHa, using SPR to probe their affinity for model membranes. plos.org

In one such study, the interaction of these peptides with anionic model membranes, which simulate the surface of bacterial cells, was quantified. plos.org The results demonstrated that the designed analog, [K³]SHa, possessed a significantly higher affinity for these membranes compared to the native peptide. plos.org This enhanced binding is a critical factor in its improved antimicrobial efficacy.

The table below summarizes the comparative binding affinities derived from these SPR analyses.

CompoundTarget Model MembraneEquilibrium Dissociation Constant (K₋) (M)Relative Affinity
[K³]SHa Anionic Vesicles3.0 x 10⁻⁸4-fold higher than Temporin-SHa
Temporin-SHa Anionic Vesicles~1.2 x 10⁻⁷Baseline
Table 1: SPR-derived binding affinity data for Temporin-SHa and its analog [K³]SHa with anionic model membranes. The K₋ for Temporin-SHa is estimated based on the reported 4-fold higher affinity of [K³]SHa. Data sourced from a study by El-Khatib et al. plos.org

These findings underscore the utility of SPR in the advanced structural and biophysical characterization of temporins. The technique allows researchers to quantitatively assess how modifications to a peptide's primary sequence, such as the introduction of a cationic residue in [K³]SHa, directly translate to an enhanced affinity for target membranes. plos.org This data is crucial for establishing structure-activity relationships and for the rational design of new peptide analogs with superior therapeutic potential.

Biological Activities and Cellular Responses Induced by Temporin 1hka and Its Analogs

Antimicrobial Spectrum and Potency

Activity Against Gram-Positive Bacterial Strains

Temporin 1HKa and its analogs have demonstrated significant antimicrobial activity, primarily targeting Gram-positive bacteria. The parent peptide, Temporin-1CEh, from which some analogs are derived, shows potent effects against these strains. For instance, Temporin-1CEh exhibited broad-spectrum antimicrobial activity against all tested ESKAPE pathogens, with a more pronounced effect on Gram-positive bacteria compared to Gram-negative strains.

Many temporin peptides, including Temporin A, are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus megaterium. They are also active against clinically significant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values typically ranging from 2.5 to 20 µM. nih.govmdpi.com The hydrophobic nature of the N-terminal amino acid and a positive charge at specific positions within the peptide sequence are crucial for this activity. researchgate.netnih.gov

Analogs have been developed to enhance this inherent activity. For example, replacing isoleucine with leucine at certain positions in Temporin A analogs resulted in a significant increase in antibacterial potency. researchgate.netnih.gov Similarly, Temporin-GHa derived peptides, such as GHaR6R, GHaR7R, GHaR8R, and GHaR9W, show potent antimicrobial activities against MRSA. nih.gov Another analog, DAL-PEG-DK5, a conjugate of a temporin-1CEb derivative, displayed strong bacteriostatic activity against various S. aureus strains, including USA300 and ATCC 25923, with MIC values of 40 μg/mL. mdpi.com

The mechanism of action for these peptides generally involves the disruption of the bacterial cell membrane. nih.gov This is supported by observations that there is little difference in the activity between a temporin peptide and its all-D enantiomer, suggesting a non-chiral interaction with the membrane lipids. researchgate.netnih.gov

Table 1: Antimicrobial Activity of this compound Analogs Against Gram-Positive Bacteria

Peptide/Analog Bacterial Strain MIC (μM) Reference
Temporin A S. aureus 2.5 - 20 nih.govmdpi.com
Temporin A MRSA 2.5 - 20 nih.govmdpi.com
Temporin A Vancomycin-resistant Enterococcus faecium 2.5 - 20 nih.govmdpi.com
Temporin A Vancomycin-resistant Enterococcus faecalis 2.5 - 20 nih.govmdpi.com
Temporin-WY2 S. aureus (ATCC CRM 6538) 2 - 4 qub.ac.uk
Temporin-WY2 MRSA (ATCC 12493) 2 - 4 qub.ac.uk
Temporin-WY2 E. faecalis (NCTC 12697) 2 - 4 qub.ac.uk
QUB-1426 S. aureus (ATCC CRM 6538) 2 qub.ac.uk
QUB-1426 MRSA (BAA 1707) 2 qub.ac.uk
QUB-1426 E. faecalis (NCTC 12697) 2 qub.ac.uk
GHaK MRSA 6.2 - 12.5 nih.gov
DAL-PEG-DK5 S. aureus USA300 17.56 (40 µg/mL) mdpi.com
Temporin-PTa analogs MRSA 0.78 - 3.12 mdpi.com
Temporins CPa, CPb, 1Ga, 1Oc, 1Ola, 1Spa S. aureus USA300 1.6 - 12.5 mdpi.com

Antifungal and Anti-Yeast Activity

Temporins have demonstrated a broad spectrum of activity that extends to fungi and yeasts. For example, Temporin A is active against Candida albicans. mdpi.com Temporin G has shown a wide range of antifungal activity against various Candida species and Cryptococcus neoformans, with MIC50 values between 4 µM and 64 µM. mdpi.com It is also effective against dermatophytes like Microsporum gypseum and Trichophyton mentagrophytes. mdpi.commdpi.com

Analogs of temporins have been specifically investigated for their enhanced antifungal properties. The Temporin B analog, TB_KKG6K, was found to rapidly kill both planktonic and sessile Candida albicans at low micromolar concentrations. nih.govbiorxiv.orgbiorxiv.org Its mechanism of action involves inducing membrane depolarization and permeabilization. nih.govbiorxiv.orgbiorxiv.org Acylated derivatives of Temporin L, Pent-1B and Dec-1B, were also effective against Candida albicans, including multidrug-resistant strains, with MIC values ranging from 6.5 to 26 µM. nih.gov

Furthermore, cyclic analogs of Temporin L have shown significant anti-candida activity against a range of species including C. albicans, C. glabrata, C. auris, C. parapsilosis, and C. tropicalis. nih.gov One particular peptide, referred to as peptide 3, emerged as a potent and non-toxic compound. nih.gov Temporin-SHa has also demonstrated efficacy against both fluconazole-susceptible and resistant strains of Candida albicans. nih.govmdpi.com

Table 3: Antifungal and Anti-Yeast Activity of this compound and its Analogs

Peptide/Analog Fungal/Yeast Strain MIC (μM) Reference
Temporin G Candida species 4 - 64 (MIC50) mdpi.com
Temporin G Cryptococcus neoformans 4 - 64 (MIC50) mdpi.com
Temporin G Dermatophytes 4 - 32 (MIC80) mdpi.com
Temporin G Aspergillus species 128 (MIC80) mdpi.com
Pent-1B Candida albicans 6.5 - 26 nih.gov
Dec-1B Candida albicans 6.5 - 26 nih.gov
L-K6 Candida albicans 6.25 mdpi.com
Temporin-SHa Candida albicans (fluconazole-susceptible & resistant) ≥256 µg/mL nih.govmdpi.com

Efficacy Against Multi-Drug Resistant Microbial Pathogens

A significant area of research for temporins and their analogs is their effectiveness against multi-drug resistant (MDR) pathogens. The rise of antibiotic resistance has made the development of new antimicrobial agents a priority. nih.gov

Temporins have shown considerable promise in this area. Temporin A is active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus species. mdpi.com In vivo studies have demonstrated that topical application of Temporin A can effectively treat MRSA-infected surgical wounds in mice. mdpi.comnih.gov

Numerous analogs have been designed to specifically target MDR strains. The Temporin-GHa derived peptides, GHaR6R, GHaR7R, GHaR8R, and GHaR9W, exhibit potent antimicrobial activities against MRSA. nih.gov Similarly, derived peptides of Temporin-GHa, where histidine is replaced by lysine (B10760008), show activity against MRSA with MICs in the range of 6.2–12.5 μM. nih.gov The conjugate DAL-PEG-DK5 demonstrated strong antibacterial activity against 13 clinical isolates of MDR S. aureus, with an MIC of 40 μg/mL against the majority of these strains. mdpi.com

The antifungal activity of temporin analogs also extends to drug-resistant fungi. Acylated Temporin L derivatives, Pent-1B and Dec-1B, are active against multidrug-resistant Candida albicans strains. nih.gov Furthermore, Temporin-SHa has shown efficacy against fluconazole-resistant Candida albicans. nih.govmdpi.com The development of resistance to these peptides is thought to be less likely due to their rapid, membrane-disrupting mechanism of action. nih.govnih.gov

Anti-Biofilm Activity

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced extracellular matrix, making them notoriously resistant to conventional antibiotics. nih.gov Temporins and their analogs have demonstrated the ability to inhibit the formation of these resilient structures.

Temporin A has been shown to inhibit biofilm formation on polystyrene surfaces and central venous catheters. mdpi.com Analogs of Temporin-GHa are potent inhibitors of S. aureus biofilm formation in a dose-dependent manner. nih.gov These derived peptides significantly improved the ability to inhibit biofilm formation compared to the parent peptide. nih.gov The GHa-derived peptides also downregulate the expression of adhesion genes involved in biofilm formation. nih.gov

The anti-biofilm activity of temporins is not limited to bacteria. Temporin G is effective in preventing biofilm formation in Candida. mdpi.com At a concentration of 64 µM, it can inhibit approximately 90% of the yeast-to-mycelial transition, a critical step in C. albicans biofilm development. mdpi.com Cyclic analogs of Temporin L also exhibit significant antibiofilm activity against a variety of Candida strains. nih.gov One analog, in particular, was highlighted as a promising non-toxic compound with potent antibiofilm capabilities. nih.gov

Furthermore, Temporin-SHa has been shown to reduce the growth of both fluconazole-susceptible and resistant C. albicans biofilms by at least 50%. nih.govmdpi.com Acylated Temporin L derivatives have also demonstrated the ability to inhibit the growth of methicillin-resistant Staphylococcus pseudintermedius (MRSP) and Malassezia pachydermatis. nih.gov

Table of Mentioned Compounds

Compound Name
6K-1426
DAL-PEG-DK5
Dec-1B
GHaK
GHaR6R
GHaR7R
GHaR8R
GHaR9W
L-K6
Pent-1B
QUB-1426
T1CEh-KKPWW
TB_KKG6A
TB_KKG6K
Temporin-1CEh
Temporin-1DRa
Temporin-GHa
Temporin-PTa
Temporin-SHa
Temporin-WY2
Temporin A
Temporin B
Temporin CPa
Temporin CPb
Temporin G
Temporin 1Ga
Temporin L
Temporin 1Oc
Temporin 1Ola

Eradication of Established Biofilms

Temporin analogs have demonstrated a significant capacity to eradicate established, mature biofilms, a critical activity for combating persistent infections. nih.govresearchgate.net Unlike agents that only prevent biofilm formation, these peptides can penetrate the biofilm matrix and kill the embedded bacteria. nih.govresearchgate.net

Analogs of temporin-GHa, for instance, have shown potent, dose-dependent eradication capabilities against mature Staphylococcus aureus biofilms. nih.gov The peptides GHaK and GHa11K were particularly effective, eliminating over 50% of the mature biofilm at a concentration of 3.1 μM. nih.gov At a concentration of 25 μM, these two analogs could disrupt almost the entire biofilm structure. nih.gov Similarly, other derived peptides demonstrated the ability to eradicate 68.2% to 73.1% of mature Streptococcus mutans biofilms at a concentration of 50 μM. nih.gov Fluorescence microscopy revealed that after treatment with these peptides, only dispersed clusters of the biofilm remained, in contrast to the dense and thick structure of untreated biofilms. nih.gov The mechanism is believed to involve the peptides effectively penetrating the biofilm and killing the bacteria within by targeting and damaging the bacterial membranes. nih.govresearchgate.net

The effectiveness of these peptides is often quantified by the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to eliminate a pre-formed biofilm. nih.gov

PeptideTarget OrganismMBEC₅₀ (μM)MBEC₉₀ (μM)Reference
GHaKS. aureus3.112.5 nih.gov
GHa11KS. aureus3.112.5 nih.gov
GHa4KS. aureus12.525 nih.gov
Temporin-GHa (Parent)S. aureus50100 nih.gov

Antiparasitic Effects

Several members of the temporin family have been identified as having potent activity against protozoan parasites, including various species of Leishmania and Trypanosoma. nih.govnih.gov Temporins A and B are active against Leishmania at micromolar concentrations. nih.gov The synthetic analog [K3]SHa, derived from temporin-SHa, emerged as a highly potent compound active against a wide range of trypanosomatids, including Leishmania infantum, Leishmania major, Leishmania amazonensis, Leishmania braziliensis, Trypanosoma brucei gambiense, and Trypanosoma cruzi. nih.govresearchgate.net

The lethal mechanism is primarily attributed to membrane disruption. nih.govmdpi.com Studies show that these peptides cause a rapid collapse of the parasite's plasma membrane potential, induce the influx of dyes like SYTOX Green, and lead to severe membrane damage visible under electron microscopy. nih.gov This membranolytic effect is considered advantageous as it may prevent the pathogen from easily developing resistance. nih.govmdpi.com Another analog, Temporin-SHd, also displays a broad spectrum of activity, including significant inhibitory effects against T. brucei and T. cruzi. nih.govnih.gov A synthetic hybrid peptide, Temporizin-1, which combines elements of Temporin A and Gramicidin, also shows strong trypanocidal activity against T. cruzi. mdpi.comnih.gov

PeptideTarget ParasiteReported Activity (IC₅₀/EC₅₀)Reference
Temporizin-1Trypanosoma cruzi (trypomastigote)7.2 ± 0.2 µM mdpi.com
Temporin-SHdTrypanosoma cruziEC₅₀ of 16.8 μM nih.gov
Temporin ALeishmania spp.Active at micromolar concentrations nih.gov
Temporin BLeishmania spp.Active at micromolar concentrations nih.govmdpi.com
[K3]SHaLeishmania and Trypanosoma spp.Highly potent broad-spectrum activity nih.gov

A crucial aspect of anti-leishmanial drug efficacy is the ability to target the amastigote stage of the parasite, which resides within host macrophages. Several temporins have demonstrated this essential intramacrophagic activity. The analog [K3]SHa has shown potent leishmanicidal activity against intracellular amastigotes. nih.gov Similarly, temporin-SHd is active against the intracellular amastigote stage of Leishmania infantum at concentrations that are not toxic to the host macrophage cells. nih.gov This indicates that the peptides can cross the macrophage membrane and act on the parasites within. Temporizin-1 also demonstrated high selectivity against intracellular forms of T. cruzi. nih.gov This ability to target parasites within host cells makes these peptides promising candidates for developing treatments for leishmaniasis. nih.gov

Modulation of Host Cellular Processes (Non-Clinical Context)

In addition to their antimicrobial properties, temporins have shown significant antiproliferative activity against various human cancer cell lines in vitro. mdpi.comnih.gov Temporin-1CEa, for example, exhibits cytotoxicity against a dozen human carcinoma cell lines in a concentration-dependent manner, with breast cancer cells (MCF-7) being particularly sensitive. nih.gov Another analog, temporin-SHf, was found to be cytotoxic to human cancer cells while remaining non-toxic to non-tumorigenic cells. nih.gov It effectively kills lung cancer cells (A549) by inhibiting their proliferation and migration. nih.gov

The mechanisms underlying this anticancer activity are multifaceted. Temporin-SHf induces caspase-dependent apoptosis through an intrinsic mitochondrial pathway. nih.gov Temporin-1CEa is also reported to trigger rapid cytotoxicity in breast cancer cells (Bcap-37) through both membrane destruction and intracellular mechanisms involving the mitochondria. nih.gov These mechanisms include the collapse of the mitochondrial membrane potential and an over-generation of reactive oxygen species (ROS). nih.gov Furthermore, the analog Temporin-GHaK has been shown to exhibit antineoplastic activity against human lung adenocarcinoma by inhibiting the Wnt signaling pathway, leading to decreased cell viability, reduced migration, and cell cycle arrest. mdpi.com

A primary mechanism for the selective targeting of cancer cells by temporins is the disruption of the cell membrane. semanticscholar.org This process typically begins with an electrostatic attraction between the positively charged peptide and the negatively charged molecules, such as anionic phosphatidylserine, which are more abundant on the outer surface of cancer cell membranes compared to normal cells. nih.govsemanticscholar.org

Following this initial binding, the peptide disrupts the membrane's integrity. semanticscholar.org Studies on temporin-1CEa demonstrated that it causes profound morphological changes in Bcap-37 breast cancer cells. nih.gov This includes inducing the exposure of phosphatidylserine on the cell surface, increasing plasma membrane permeability, and causing a rapid depolarization of the transmembrane potential. nih.gov Similarly, temporin-SHf has been shown to cause cell membrane damage in cancer cells. nih.gov The amphipathic α-helical structure adopted by many temporins facilitates their insertion into the lipid bilayer, leading to the formation of transient pores or a detergent-like effect that ultimately compromises membrane integrity and leads to cell death. nih.govnih.gov

Interactions with Cancer Cell Lines and Antiproliferative Mechanisms (In Vitro Studies)

Intracellular Calcium Release in Cancer Cells

Research into the anticancer mechanisms of temporin peptides has highlighted their ability to disrupt calcium homeostasis within malignant cells. Studies on the analog Temporin-1CEa have demonstrated that it can induce a rapid increase in the concentration of intracellular calcium ([Ca2+]). This effect is observed in breast cancer cell lines and is understood to be a key event in the peptide's cytotoxic action.

The elevation of intracellular Ca2+ is attributed to its release from internal stores within the cancer cells. Evidence suggests that this process is independent of the presence of extracellular calcium, pointing towards the peptide's ability to act directly on intracellular calcium reservoirs. The disruption of calcium signaling pathways is a critical component of the cascade of events leading to cell death.

Induction of Necrosis-like Cell Death in Tumor Cells

Several temporin analogs have been shown to induce a form of cell death in tumor cells that resembles necrosis. For instance, Temporin L has been observed to be cytotoxic to various human cancer cell lines, causing a necrosis-like cell death. This mode of action involves the disruption of the cell membrane's integrity, leading to the leakage of cellular contents.

Similarly, the peptide Temporin-SHf has been reported to cause damage to the cell membrane of lung cancer cells (A549). This damage results in the release of lactate dehydrogenase (LDH), an indicator of compromised membrane integrity and necrotic cell death. The cationic nature of these peptides is thought to facilitate their interaction with the negatively charged cancer cell membranes, leading to pore formation and subsequent cell lysis. This membranolytic activity is a hallmark of the direct cytotoxic effects of many antimicrobial peptides.

Summary of Anticancer Activity of Temporin Analogs

Temporin AnalogCancer Cell Line(s)Observed EffectMechanism of Action
Temporin-1CEa Breast CancerIncreased intracellular Ca2+Release from intracellular stores
Temporin L Hut-78, K-562, U-937Necrosis-like cell deathMembrane disruption
Temporin-SHf A549 (Lung Cancer)Cell membrane damage, LDH releaseMembrane permeabilization

Immunomodulatory Properties at the Cellular Level

Beyond their direct cytotoxic effects on cancer cells, certain temporin peptides exhibit immunomodulatory properties that can influence the tumor microenvironment and host immune responses.

Modulation of Pro-inflammatory Gene Expression

Studies involving synthetic analogs of Temporin L have demonstrated their anti-inflammatory potential. In a model of zymosan-induced peritonitis, these analogs were able to significantly reduce the infiltration of leukocytes and the production of key pro-inflammatory mediators. Specifically, they were shown to decrease the synthesis of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that these peptides can modulate the expression of genes involved in the inflammatory cascade, which could have implications for their use in conditions characterized by excessive inflammation.

Regulation of Transforming Growth Factor-beta (TGF-β) Production

Currently, there is a lack of specific research data on the direct effects of this compound or its close analogs on the production and regulation of Transforming Growth Factor-beta (TGF-β). TGF-β is a pleiotropic cytokine with complex roles in cancer, capable of both tumor suppression and promotion depending on the context. Further investigation is required to determine if temporins interact with the TGF-β signaling pathway.

Effects on Keratinocyte Monolayers and Wound Repair Processes (In Vitro Models)

The potential of temporin peptides in tissue repair and wound healing has been explored using in vitro models of keratinocyte monolayers. Research on Temporin A and Temporin B has shown that these peptides can promote the healing of wounds in a monolayer of HaCaT keratinocytes.

These temporins were found to stimulate the migration of keratinocytes, a crucial step in the re-epithelialization phase of wound healing. The observed front speed migrations for Temporin A and Temporin B were 19 μm/h and 12 μm/h, respectively. This wound-healing effect is thought to be mediated, at least in part, through the activation of the epidermal growth factor receptor (EGFR) signaling pathway. Furthermore, these peptides demonstrated the ability to kill intracellular Staphylococcus aureus within keratinocytes without harming the host cells, adding a beneficial antimicrobial dimension to their wound healing properties.

Wound Healing Activity of Temporin Analogs in Keratinocyte Monolayers

Temporin AnalogCell TypeObserved EffectMigration Speed
Temporin A HaCaT KeratinocytesPromoted wound healing19 μm/h
Temporin B HaCaT KeratinocytesPromoted wound healing12 μm/h

Structure Activity Relationship Sar Studies and Peptide Engineering

Correlating Primary Sequence Features with Biological Activity

The biological activity of Temporin 1HKa is intrinsically linked to its primary amino acid sequence. The specific arrangement of residues dictates its physicochemical properties, which in turn govern its interactions with microbial membranes and other biological targets.

Influence of Amino Acid Residues and Substitutions at Specific Positions

The primary sequence of this compound is SIFPAIVSFLSKFL. researchgate.netnih.gov Alterations to this sequence, even minor ones, can have profound effects on the peptide's biological activity. Studies on various temporin family members have demonstrated the critical role of specific amino acid residues. For instance, in Temporin A, substituting the phenylalanine at position 1 with tyrosine or a fluorinated phenylalanine, or replacing the serine at position 10 with tyrosine or threonine, has been shown to influence antibacterial and antiproliferative activities. nih.govmdpi.com Specifically, the analog with fluorinated phenylalanine at position 1 (DT4F) was the most effective antibacterial agent among the new compounds tested. nih.gov The substitution of serine at position 10 with the more hydrophobic tyrosine resulted in a promising compound. nih.govmdpi.com

Furthermore, the basicity and the length of the side chain at certain positions are crucial. In Temporin A, modifications at position 7 revealed the importance of these properties for both antibacterial and antiproliferative activities. nih.govresearchgate.netmdpi.com Replacing a strongly basic arginine with a less basic lysine (B10760008) has been shown to decrease antibacterial activity. mdpi.com The introduction of unnatural amino acids like ornithine, citrulline, 2,4-diaminobutyric acid (Dab), and 2,3-diaminopropionic acid (Dap) at position 7 of Temporin A has provided further insights. mdpi.com Analogs with Dab showed good antibacterial activity, while the removal of the positive charge in the side chain, as in the citrulline-containing analog, led to a loss of antibacterial properties. mdpi.com

In other temporins, such as Temporin-GHa, replacing histidine with lysine at either end of the peptide enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria. mdpi.com The lysine residue at position 11 was identified as particularly crucial for the antimicrobial activity of temporin peptides. mdpi.com Similarly, for Temporin L, systematic replacement of amino acids within its α-helical domain with their D-isomers has been used to probe the structural elements responsible for cell selectivity. researchgate.net

Role of Hydrophobicity, Cationicity, and Amphipathicity

The biological activity of temporins is governed by a delicate balance of hydrophobicity, cationicity, and amphipathicity. mdpi.commdpi.comnih.gov These peptides are typically short, with a net positive charge (ranging from 0 to +3) at neutral pH and a high content of hydrophobic residues. nih.govmdpi.com

Hydrophobicity , largely determined by the presence of hydrophobic amino acids like leucine, isoleucine, and phenylalanine, is a key driver for the insertion of the peptide into the lipid bilayers of microbial membranes. mdpi.commdpi.comfrontiersin.orgmdpi.com However, excessive hydrophobicity can lead to a loss of antimicrobial specificity and increased toxicity towards host cells. mdpi.comnih.gov For example, in analogs of Temporin-1CEa, hydrophobicity was positively correlated with both hemolytic and antitumor activities. nih.gov

Cationicity , conferred by basic amino acid residues such as lysine and arginine, facilitates the initial electrostatic interaction with the negatively charged components of bacterial membranes. mdpi.commdpi.comfrontiersin.org Increasing the net positive charge of temporin analogs has been shown to enhance their specificity for cancer cells and improve antimicrobial activity. nih.govmdpi.com The redistribution of positive charges can also influence peptide aggregation and interaction with membranes. capes.gov.br

Amphipathicity , the spatial separation of hydrophobic and hydrophilic residues upon folding into a secondary structure (often an α-helix), is crucial for membrane interaction. mdpi.comresearchgate.net This amphipathic nature allows the peptide to interact with both the aqueous environment and the hydrophobic core of the cell membrane, leading to membrane disruption. mdpi.comresearchgate.net The α-helical conformation, which many temporins adopt in membrane-mimicking environments, positions the hydrophobic residues on one face of the helix and the hydrophilic/charged residues on the opposite face. mdpi.commdpi.com

Design and Synthesis of this compound Analogs and Derivatives

The development of novel this compound analogs with improved therapeutic profiles relies on advanced peptide synthesis methodologies and rational design strategies.

Solid-Phase Peptide Synthesis (SPPS) Methodologies (e.g., Fmoc/OBut Strategy)

The primary method for synthesizing this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS) , specifically utilizing the Fmoc/OButt strategy . nih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govnih.govmdpi.com This approach involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support, typically a resin like Rink amide MBHA resin. nih.govmdpi.comnih.govresearchgate.net

The synthesis cycle consists of two main steps:

Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a weak base, commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.comnih.govresearchgate.net

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. mdpi.comnih.govresearchgate.net Various activating agents can be used, including HBTU, TBTU, PyBOP, or a combination of DIC and 1-HOSu. nih.govmdpi.comnih.govresearchgate.net

The progress of both deprotection and coupling reactions is often monitored using qualitative tests like the Kaiser test or the Chloranil test. mdpi.comresearchgate.net After the complete sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (like OButt) are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). mdpi.comnih.govresearchgate.net

Rational Design Strategies for Enhanced Specificity and Potency

Rational design strategies aim to systematically modify the structure of this compound to enhance its desired biological activities while minimizing undesirable effects. nih.govmdpi.comnih.govmdpi.com These strategies are often guided by the structure-activity relationship data discussed previously.

A key strategy in the rational design of temporin analogs is the substitution of specific amino acids to modulate the peptide's physicochemical properties. nih.govresearchgate.netresearchgate.netmdpi.com

Lysine: Introducing lysine residues is a common approach to increase the net positive charge (cationicity) of the peptide. mdpi.commdpi.commdpi.comnih.gov This can lead to enhanced antimicrobial activity and improved specificity for negatively charged bacterial membranes. mdpi.commdpi.com For example, substituting glycine (B1666218) with lysine in a retro analog of a Temporin-SHa derivative was explored to enhance its therapeutic potential. mdpi.com

Tyrosine and Threonine: These hydroxyl-containing amino acids can be substituted for other residues, such as serine, to investigate the influence of the hydroxyl group's position and environment on biological activity. nih.govmdpi.com Replacing serine with tyrosine in Temporin A analogs was found to create a more hydrophobic yet still hydroxyl-containing residue, which proved beneficial. nih.govmdpi.com

Fluorinated Phenylalanine: The incorporation of fluorinated amino acids, such as fluorinated phenylalanine, is a strategy to alter the electronic properties and hydrophobicity of the peptide. nih.gov An analog of Temporin A containing fluorinated phenylalanine at position 1 demonstrated a high antiproliferative effect and good antibacterial properties. nih.gov

Unnatural Amino Acids: The use of unnatural amino acids offers a way to introduce novel functionalities and probe the structural requirements for activity more deeply. nih.govresearchgate.netmdpi.com For instance, substituting the arginine at position 7 of Temporin A with unnatural amino acids like ornithine (Orn), citrulline (Cit), 2,4-diaminobutyric acid (Dab), and 2,3-diaminopropionic acid (Dap) helped to elucidate the importance of basicity and side-chain length for biological activity. researchgate.netmdpi.com

The following table summarizes some of the key amino acid substitutions made in temporin analogs and their observed effects:

Parent Peptide Position of Substitution Original Residue Substituted Residue(s) Observed Effect Reference(s)
Temporin A1PheTyr, Fluorinated PheInfluenced antibacterial and antiproliferative activities. Fluorinated Phe analog showed high efficacy. nih.govmdpi.com
Temporin A10SerTyr, ThrTyr substitution resulted in a promising compound. Thr substitution increased antiproliferative effect. nih.govmdpi.com
Temporin A7ArgLys, Orn, Cit, Dab, DapModulated antibacterial and antiproliferative activity based on basicity and side-chain length. researchgate.netmdpi.com
Temporin-GHaMultipleHisLysEnhanced antibacterial activity against Gram-positive and Gram-negative bacteria. mdpi.com
[Pro(3)]TL (Temporin L analog)6-13L-amino acidsD-amino acidsAltered helical structure and cell selectivity; identified potent anti-Candida peptides with low toxicity. researchgate.net
D-Amino Acid Incorporations

The substitution of naturally occurring L-amino acids with their D-isomers is a widely used technique in peptide engineering. This modification can enhance peptide stability by making them resistant to degradation by proteases, which are typically specific for L-amino acid substrates. researchgate.net Furthermore, D-amino acid substitution can alter the peptide's secondary structure and has been shown in other temporins, such as Temporin L, to reduce hemolytic activity (toxicity to red blood cells) while in some cases preserving potent antimicrobial, particularly anti-Candida, activity. cornell.eduresearchgate.netmdpi.com

Systematic replacement of L-amino acids with D-isomers in analogs of Temporin L has demonstrated that the position of the substitution is critical, as it can disrupt the α-helical conformation necessary for the lytic activity against certain cell types. cornell.eduresearchgate.net

Research Findings on this compound: Currently, there are no published studies detailing the incorporation of D-amino acids into the this compound sequence and the resulting effects on its activity and stability.

Modification StrategySpecific Residue(s) in this compound SubstitutedObserved Effect on Activity/StabilityCitation
D-Amino Acid IncorporationNot ApplicableData not availableN/A
Lipidation Strategies for Activity Improvement

Lipidation involves the covalent attachment of a fatty acid chain to a peptide, which can enhance its antimicrobial properties by increasing its hydrophobicity and promoting interaction with microbial membranes. mdpi.comnih.govnih.gov This strategy has been explored for various temporins, including derivatives of Temporin-1CEb, where it was shown to substantially improve antimicrobial and antibiofilm efficacy. mdpi.commdpi.com The length of the attached acyl chain is a critical factor, with studies on other peptides suggesting that chain lengths of 8-12 carbons often provide an optimal balance between improved activity and manageable toxicity. nih.gov

Research Findings on this compound: There is no available research in the scientific literature on the application of lipidation strategies to the this compound peptide.

Lipidation StrategyFatty Acid UsedEffect on Antimicrobial ActivityCitation
N-terminal or Side-chain AcylationNot ApplicableData not availableN/A
Conjugation with Other Antimicrobial Agents

Conjugating antimicrobial peptides with other molecules, such as conventional antibiotics, is an approach to develop novel therapeutics that may exhibit synergistic activity or overcome resistance mechanisms. For instance, analogues of Temporin-SHa have been conjugated with the antibiotic levofloxacin, which in some configurations enhanced antimicrobial and anticancer activity. semanticscholar.org The goal of such conjugation is often to use the peptide's membrane-permeabilizing ability to facilitate the entry of the conjugated antibiotic into the bacterial cell, thereby increasing its effective concentration at the target site. plos.org

Research Findings on this compound: No studies have been published describing the conjugation of this compound with other antimicrobial agents.

Conjugated AgentLinker TypeOutcome of ConjugationCitation
Not ApplicableNot ApplicableData not availableN/A

Conformational Switches and Their Impact on Activity and Aggregation

The biological activity of temporins is closely linked to their three-dimensional structure. Many temporins are unstructured in aqueous solution but adopt an α-helical conformation in the presence of a membrane-mimicking environment, such as lipid micelles or organic solvents like trifluoroethanol. nih.govpsu.edu This conformational switch is crucial for their membrane-disrupting mechanism of action. psu.edurcsb.org

Aggregation is another critical factor influencing peptide activity. Some temporins have been shown to aggregate in solution or on the surface of bacterial membranes, which can either be a prerequisite for their mechanism or a factor that limits their efficacy, particularly against Gram-negative bacteria. nih.govresearchgate.netmdpi.commdpi.com Studies on Temporin-PF, for example, revealed that aggregation patterns influenced its bioactivity and that substitutions in a "zipper-like" domain could eliminate biological activity by enhancing inter-peptide aggregation. nih.govresearchgate.netmdpi.com

Research Findings on this compound: Specific conformational or aggregation studies for this compound are not present in the available literature. Therefore, its preferred secondary structure in different environments and its tendency to aggregate remain uncharacterized.

ConditionConformational State of this compoundAggregation StateImpact on ActivityCitation
Aqueous SolutionData not availableData not availableData not availableN/A
Membrane-Mimicking EnvironmentData not availableData not availableData not availableN/A

Resistance Selection Studies and Susceptibility to Induced Resistance

A significant advantage of many antimicrobial peptides is their ability to kill microbes via mechanisms that are less prone to the development of resistance compared to conventional antibiotics. imrpress.com Their primary mode of action often involves rapid, physical disruption of the cell membrane, a target that is difficult for bacteria to modify. imrpress.commdpi.com

Resistance selection studies, where bacteria are repeatedly exposed to sub-lethal concentrations of a peptide over many generations, are used to assess this property. Such studies on other temporins, like Temporin-SHa and Temporin A/B combinations, have shown that bacteria exhibit a low propensity to develop resistance. imrpress.combiorxiv.org For example, S. aureus showed no change in its minimum inhibitory concentration (MIC) to a Temporin-GHa analogue over 30 days of exposure.

Research Findings on this compound: There are no specific studies published on the potential for microorganisms to develop resistance to this compound.

Bacterial StrainMethod of Resistance InductionFold-Increase in MICFitness Cost of ResistanceCitation
Data not availableData not availableData not availableData not availableN/A

Advanced Methodologies in Temporin 1hka Research

Omics Approaches in Amphibian Secretomics and Peptidomics

The discovery and characterization of novel antimicrobial peptides (AMPs) like Temporin 1HKa from amphibian skin secretions are heavily reliant on "omics" technologies. nih.gov Secretomics and peptidomics are specialized fields within proteomics that focus on the global study of secreted proteins and peptides, respectively. nih.gov

The process typically begins with the collection of skin secretions from amphibians, often induced by mild, non-harmful electrical stimulation. nih.gov This complex mixture of bioactive molecules is then subjected to separation techniques, most commonly High-Performance Liquid Chromatography (HPLC), which fractionates the sample based on the physicochemical properties of its components. nih.gov

Following separation, mass spectrometry (MS) techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are employed to determine the precise molecular weights of the peptides in each fraction. nih.govnih.gov Further analysis using techniques like tandem mass spectrometry (MS/MS) allows for the sequencing of the amino acids in the peptide. nih.gov The integration of these powerful analytical methods enables the high-throughput identification and quantification of the peptidome of a given amphibian species, leading to the discovery of new temporins and other AMPs. nih.govnih.gov Molecular cloning from cDNA libraries derived from skin secretions is another powerful tool that reveals the precursor structures of these peptides, which typically include a signal peptide, a spacer, and the active peptide sequence. nih.gov

High-Resolution Imaging Techniques for Peptide-Membrane Interactions

Visualizing the direct interaction between this compound and target cell membranes is crucial for understanding its mechanism of action. High-resolution imaging techniques provide nanoscale insights into the morphological changes induced by the peptide on lipid bilayers.

Atomic Force Microscopy (AFM) has emerged as a powerful tool for studying peptide-membrane interactions in real-time and under near-physiological conditions. ucl.ac.beucl.ac.uk This technique uses a nanometer-sharp tip attached to a flexible cantilever to scan the surface of a sample, generating a high-resolution topographical image. ucl.ac.uk In the context of this compound research, AFM can be used to visualize the effects of the peptide on supported lipid bilayers, which serve as models for biological membranes. ucl.ac.benih.gov

AFM studies can reveal various mechanisms of membrane disruption, including the formation of pores, membrane thinning, or complete bilayer disruption. ucl.ac.uknih.gov By capturing images at different time points after the introduction of the peptide, researchers can observe the dynamics of these processes. ucl.ac.beucl.ac.uk The ability of AFM to operate in aqueous solutions makes it particularly suitable for biological samples, providing invaluable data on how temporins perturb membrane structure at the nanoscale. ucl.ac.ukdoi.org For example, AFM has been used to show that some temporin analogs can cause membrane rupture, leading to the leakage of cytoplasmic contents. mdpi.com

Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) is another high-resolution imaging technique that provides detailed information about the surface morphology of cells and materials. blue-scientific.com FEG-SEM offers significantly higher resolution and image clarity at low accelerating voltages compared to traditional SEM, which is particularly advantageous for imaging delicate biological samples. iitb.ac.iniaea.org

In the study of temporins, FEG-SEM can be used to visualize the morphological changes on the surface of bacteria or other target cells after treatment with the peptide. mdpi.com For instance, studies on other temporins have used SEM to show membrane disruption and depolarization at high peptide concentrations. nih.govmdpi.com The high-resolution capabilities of FEG-SEM allow for the detailed characterization of surface alterations, such as blebbing, roughening, or lysis, providing visual evidence of the peptide's membrane-disrupting activity. blue-scientific.comiitb.ac.in

Spectroscopic and Calorimetric Methods for Molecular Interactions

To complement high-resolution imaging, a variety of spectroscopic and calorimetric techniques are employed to study the structural changes of this compound upon membrane interaction and to quantify the thermodynamics of this binding.

Circular Dichroism (CD) spectroscopy is widely used to investigate the secondary structure of peptides in different environments. nih.gov In aqueous solutions, many temporins, including this compound, are likely to be unstructured. mdpi.com However, in the presence of membrane-mimicking environments, such as micelles (e.g., sodium dodecyl sulfate (B86663) - SDS) or lipid vesicles, they often fold into an α-helical conformation. nih.govmdpi.com CD spectroscopy can monitor this conformational change, which is considered crucial for their biological activity. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atomic-level structural information of peptides in solution or when bound to micelles. nih.gov NMR studies have been instrumental in determining the three-dimensional structures of various temporins, revealing their amphipathic α-helical nature and how they orient themselves on the surface of a membrane mimetic. nih.govresearchgate.net

Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide thermodynamic data on peptide-membrane interactions. nih.govharvard.edu ITC directly measures the heat released or absorbed during the binding of a peptide to a lipid vesicle suspension, allowing for the determination of binding affinity, stoichiometry, and enthalpy. mdpi.comharvard.edu DSC, on the other hand, is used to study the effect of the peptide on the phase transition of lipid bilayers. nih.gov By observing changes in the lipid melting temperature and the enthalpy of the transition, researchers can infer how the peptide inserts into and perturbs the lipid packing of the model membrane. nih.gov

TechniqueInformation Provided
Circular Dichroism (CD) Spectroscopy Secondary structure of the peptide (e.g., random coil, α-helix) in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure and orientation of the peptide when interacting with membrane mimetics. nih.govresearchgate.net
Isothermal Titration Calorimetry (ITC) Thermodynamics of binding (affinity, enthalpy, stoichiometry) between the peptide and lipid vesicles. mdpi.comharvard.edu
Differential Scanning Calorimetry (DSC) Effect of the peptide on the physical properties (e.g., phase transition) of lipid bilayers. nih.gov

In Silico Modeling and Molecular Dynamics Simulations of Peptide-Membrane Systems

Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable tools for studying peptide-membrane interactions at an atomic level of detail. researchgate.netnih.gov These in silico methods complement experimental data by providing a dynamic view of how peptides like this compound approach, bind to, and disrupt a lipid bilayer. diva-portal.orgmdpi.com

MD simulations can model the behavior of the peptide and the lipid membrane over time, revealing key aspects of the interaction mechanism. researchgate.net Researchers can visualize the initial binding of the peptide to the membrane surface, its insertion into the hydrophobic core, and the subsequent conformational changes in both the peptide and the lipids. mdpi.commdpi.com These simulations can also help to identify the specific amino acid residues that are critical for membrane binding and disruption. mdpi.com By using different model membranes (e.g., mimicking bacterial or mammalian cells), MD simulations can also provide insights into the selectivity of the peptide. researchgate.net

These computational studies are valuable for understanding the structure-activity relationships of temporins and for the rational design of new peptide analogs with enhanced activity or selectivity. researchgate.netdiva-portal.org

In Vitro Experimental Models for Biological Activity Assessment (Excluding Human Clinical Context)

To evaluate the biological efficacy of this compound, a range of standardized in vitro experimental models are utilized. These assays are crucial for determining the peptide's spectrum of activity and its potential cytotoxic effects on different cell types.

The antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). mdpi.com This is typically done using a broth microdilution method, where various concentrations of the peptide are incubated with a suspension of a specific microorganism (e.g., bacteria or fungi) in a multi-well plate. mdpi.comnih.gov The MIC is defined as the lowest concentration of the peptide that visibly inhibits the growth of the microbe after a set incubation period. mdpi.com A variety of microbial strains are often used to establish the breadth of the peptide's antimicrobial spectrum. nih.govresearchgate.net

In addition to MIC determination, disk diffusion assays can provide a qualitative measure of antimicrobial activity. mdpi.com In this method, a sterile paper disk impregnated with the peptide solution is placed on an agar (B569324) plate that has been inoculated with a lawn of bacteria. mdpi.com The presence of a clear zone of growth inhibition around the disk indicates that the peptide is active against that strain. mdpi.com

To assess the lytic activity of the peptide against eukaryotic cells, hemolysis assays are commonly performed using red blood cells. nih.govresearchgate.net The peptide is incubated with a suspension of erythrocytes, and the release of hemoglobin, resulting from cell lysis, is measured spectrophotometrically. researchgate.net This assay provides a measure of the peptide's cytotoxicity and its potential for damaging host cells. nih.gov Furthermore, cytotoxicity can be evaluated against various cell lines, such as murine fibroblasts, using assays like the MTT dye reduction assay to determine the peptide's effect on cell viability. mdpi.comnih.gov

Assay TypePurposeExample Finding for Temporins
Broth Microdilution To determine the Minimum Inhibitory Concentration (MIC) against various microbes. mdpi.comTemporin L is active against both Gram-positive and Gram-negative bacteria. researchgate.net
Disk Diffusion Qualitative assessment of antimicrobial activity. mdpi.comA zone of inhibition around a peptide-infused disk indicates antibacterial action. mdpi.com
Hemolysis Assay To measure the lytic activity against red blood cells (cytotoxicity). nih.govresearchgate.netSome temporins show significant hemolytic activity at higher concentrations. nih.govresearchgate.net
MTT Assay To assess cytotoxicity against specific cell lines. nih.govTemporin 1CEa shows a concentration-dependent cytotoxic effect on certain cancer cell lines. researchgate.net

Cell Viability and Permeability Assays in Model Cell Lines

The investigation of an antimicrobial peptide's effect on host cells is crucial. Cell viability and permeability assays are foundational in determining a peptide's potential for therapeutic use by assessing its cytotoxicity against model cell lines.

Cell Viability Assays: These assays measure the proportion of living, healthy cells in a population after exposure to a substance. A common method is the MTT assay, which involves the reduction of a yellow tetrazolium salt (MTT) by metabolically active cells into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. researchgate.net For example, studies on Temporin-Ra showed a dose- and time-dependent decrease in the viability of A549 lung cancer cells, with only a 3-13% reduction after 24 hours at concentrations up to 50 µg/mL, indicating low cytotoxicity. researchgate.net Similarly, Temporin A and its analogue TAL L512 did not significantly affect the viability of human keratinocytes at their bacteriolytic concentrations. nih.gov Other methods include ATP-based assays that measure the ATP present in viable cells, providing a marker for metabolic activity. nih.govimrpress.com

Cell Permeability Assays: These assays determine the extent to which a peptide disrupts the cell membrane, leading to leakage of intracellular contents. A typical method involves using fluorescent dyes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes and intercalate with DNA, producing a measurable fluorescent signal. researchgate.netnih.gov Research on other temporins, such as Temporin-1CEa, has utilized flow cytometry with dyes like calcein (B42510) AM (which stains viable cells green) and EthD-1 (which stains cells with damaged membranes red) to quantify membrane permeabilization in breast cancer cell lines. nih.gov This dual-staining approach allows for the simultaneous assessment of live and dead cells, providing a detailed picture of the peptide's membrane-disrupting activity. nih.govnih.gov

Table 1: Example of Cell Viability Data for Temporin Analogs on A549 Cancer Cells This table illustrates typical data from a cell viability study on a related temporin, as specific data for this compound is not available.

Peptide Concentration (µg/mL) Incubation Time (h) Cell Viability (%)
Temporin-Ra 15 24 ~97%
Temporin-Ra 30 24 ~92%
Temporin-Ra 50 24 ~87%

Data derived from studies on Temporin-Ra. researchgate.net

Antimicrobial Susceptibility Testing (Broth Microdilution, Disk Diffusion)

To quantify the antimicrobial efficacy of a peptide, standardized susceptibility tests are employed. These methods determine the minimum concentration of the peptide required to inhibit or kill a specific microorganism. npl.co.uk

Broth Microdilution: This is a widely used and accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. actascientific.comthermofisher.com The assay involves preparing a series of two-fold dilutions of the peptide in a liquid growth medium in a 96-well microtiter plate. researchgate.net A standardized inoculum of the target microorganism is added to each well, and the plate is incubated. lubio.ch The MIC is defined as the lowest concentration of the peptide that prevents visible growth of the microorganism. researchgate.net For many temporins, MIC values are potent, often in the low micromolar range against Gram-positive bacteria, including antibiotic-resistant strains like MRSA. nih.govmdpi.com For instance, Temporin A has shown MIC values ranging from 2.5 to 20 µM against various clinically important bacteria. mdpi.com

Disk Diffusion: The disk diffusion method provides a qualitative or semi-quantitative assessment of antimicrobial activity. researchgate.netthermofisher.com A sterile paper disk impregnated with a known amount of the peptide is placed on an agar plate that has been uniformly inoculated with a target bacterium. thermofisher.com During incubation, the peptide diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk. researchgate.netbio-world.com The diameter of this zone is proportional to the susceptibility of the microorganism to the peptide. This method is valuable for screening the activity of peptides against a wide range of microbes. researchgate.net

Table 2: Example of Minimum Inhibitory Concentration (MIC) for Temporin-A This table presents typical MIC values for a related temporin against various bacterial strains, as specific data for this compound is not available.

Bacterial Strain Type MIC (µM)
Staphylococcus aureus Gram-positive 2.5 - 5
Enterococcus faecium (VRE) Gram-positive 5 - 10
Enterococcus faecalis (VRE) Gram-positive 10 - 20
Escherichia coli Gram-negative > 100

Data derived from studies on Temporin A. mdpi.com

Biofilm Assays

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assays to evaluate a peptide's ability to inhibit biofilm formation or eradicate established biofilms are critical.

Methodologies for biofilm assessment often involve the use of microtiter plates where bacteria are allowed to form biofilms. The total biofilm biomass can be quantified using a crystal violet staining assay. cnr.it After treatment with the peptide, non-adherent cells are washed away, and the remaining biofilm is stained with crystal violet. The dye is then solubilized, and its absorbance is measured, which correlates with the amount of biofilm. cnr.it

Studies on other temporins, such as Temporin-L and Temporin-SHa, have demonstrated significant antibiofilm activity. Temporin-L was shown to reduce biofilm development of Pseudomonas fluorescens by approximately 75% at a concentration of 100 µM. cnr.it Temporin-SHa was effective at reducing biofilm formation of both susceptible and fluconazole-resistant Candida albicans by over 50%. npl.co.ukresearchgate.net Furthermore, advanced techniques like Confocal Laser Scanning Microscopy (CLSM) can be used to visualize the three-dimensional structure of the biofilm and assess the viability of cells within it after peptide treatment, often using live/dead staining kits. cnr.it

Gene Expression Profiling by RT-PCR and ELISA in Cellular Models

To understand the molecular mechanisms behind a peptide's effects, researchers analyze its impact on gene expression in target cells.

RT-PCR (Reverse Transcription-Polymerase Chain Reaction): Quantitative real-time RT-PCR (qRT-PCR) is a highly sensitive technique used to measure the expression levels of specific messenger RNA (mRNA) molecules. The process involves isolating RNA from cells, converting it to complementary DNA (cDNA), and then amplifying specific gene sequences with PCR. The amplification is monitored in real-time using fluorescent dyes. This method allows for the precise quantification of changes in gene expression in response to peptide treatment. For example, research on Temporin-Rb in A549 cells showed that the peptide modulated the expression of pro-inflammatory cytokines, with a notable 15-fold increase in transforming growth factor-beta (TGFβ) expression. researchgate.net This indicates that besides direct antimicrobial action, temporins can have immunomodulatory effects by altering cellular gene expression pathways. researchgate.net

ELISA (Enzyme-Linked Immunosorbent Assay): While RT-PCR measures gene transcripts (mRNA), ELISA is used to quantify the protein products of those genes. This assay uses specific antibodies to capture and detect a target protein in a sample, such as cell lysate or culture supernatant. The detection is typically achieved via an enzyme-linked secondary antibody that produces a measurable colorimetric or fluorescent signal. In the context of temporin research, ELISA can confirm that changes in mRNA levels observed by RT-PCR translate into actual changes in protein production. For instance, after observing increased TGFβ mRNA with RT-PCR, an ELISA confirmed that Temporin-Rb also increased the secretion of TGFβ protein by A549 cells, validating its immunomodulatory role at the protein level. researchgate.net

Preclinical In Vivo Models for Mechanism and Efficacy Studies (Non-Clinical Trial)

Before a compound can be considered for human trials, its efficacy and mechanism must be tested in living organisms. Preclinical in vivo models, such as rodent or insect models, are essential for this purpose.

For antimicrobial peptides, a common in vivo model is the use of mice infected with a pathogenic bacterial strain. The peptide is administered to a test group of infected mice, and outcomes such as survival rate, bacterial load in organs (e.g., spleen, liver), and inflammatory markers are compared to an untreated control group. Such studies provide crucial information on the peptide's effectiveness in a complex biological system. For example, derivatives of Temporin-GHa and Temporin-1CEh have been tested in animal models. researchgate.netactascientific.comresearchgate.net A study on a Temporin-1CEh analogue showed it possessed potent antibacterial activity in vivo with low hemolysis, making it a potential candidate for further development. nih.govactascientific.com

Another increasingly used model is the Galleria mellonella (greater wax moth) larva. This model is cost-effective and ethically advantageous while still allowing for the assessment of a compound's efficacy against infection and its general toxicity. Studies with a modified Temporin-1CEh peptide, T1CEh-KKPWW, demonstrated its potent antibacterial activity in both in vitro and in vivo models. actascientific.com These preclinical studies are vital for bridging the gap between laboratory findings and potential clinical applications.

Table of Mentioned Compounds

Compound Name
This compound
Temporin-A
Temporin-L
Temporin-SHa
Temporin-GHa
Temporin-Ra
Temporin-Rb
Temporin-1CEa
Temporin-1CEh
T1CEh-KKPWW
TAL L512
TAD L512
Calcein AM
Ethidium homodimer-1 (EthD-1)
Propidium Iodide (PI)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Transforming growth factor-beta (TGFβ)

Future Research Directions and Biotechnological Research Prospects for Temporin 1hka

Elucidating Novel Intracellular Targets and Signaling Pathways

Future research on Temporin 1HKa is poised to delve deeper into its interactions within cells to uncover novel intracellular targets and the signaling pathways it modulates. While many antimicrobial peptides (AMPs) are known to primarily act on cell membranes, evidence suggests that some, including temporins, may also have intracellular mechanisms of action. nih.govnih.govimrpress.com These peptides can translocate across the cell membrane and interact with various internal components. nih.govimrpress.com

A key area of investigation will be the identification of specific molecular targets within the cell. For some temporins, mitochondria have been suggested as a preferential target due to their structural similarities to bacterial membranes. nih.gov Research on temporin analogues has shown the induction of mitochondrial membrane depolarization. nih.gov Further studies could employ techniques like affinity chromatography and mass spectrometry to isolate and identify binding partners of this compound within the cytoplasm, nucleus, and other organelles.

Once potential targets are identified, elucidating the downstream signaling pathways will be crucial. This involves investigating how the binding of this compound to its target protein or nucleic acid alters cellular processes. For instance, research on other temporins has pointed towards the modulation of pathways like the MyD88-dependent signaling pathway, which leads to a reduction in the release of pro-inflammatory molecules. mdpi.com Techniques such as transcriptomics, proteomics, and phosphoproteomics can provide a global view of the changes in gene expression, protein abundance, and protein phosphorylation that occur in response to this compound treatment. nih.gov This will help in constructing a comprehensive map of the signaling cascades affected by the peptide, which could involve pathways related to cell proliferation, apoptosis, and inflammation. nih.govclinsurggroup.com

Understanding these intracellular activities is critical for a complete picture of this compound's biological functions and for harnessing its full therapeutic potential.

Exploring Synergistic Actions with Other Biologically Active Compounds

A promising avenue for future research is the investigation of this compound's synergistic effects when combined with other biologically active compounds. The rationale behind this approach is that nature often employs combinations of peptides to enhance their antimicrobial spectrum and potency. nih.gov Studies on other temporins have already demonstrated successful synergistic actions. For example, combinations of Temporin A and Temporin L, as well as Temporin B and Temporin L, have shown activity against Aeromonas hydrophila, a bacterium found on frog skin. nih.gov

Future studies should systematically screen for synergistic interactions between this compound and a variety of other compounds, including:

Other Antimicrobial Peptides: Combining this compound with other temporins or different families of AMPs could result in enhanced activity against a broader range of pathogens, including multidrug-resistant strains. plos.org

Conventional Antibiotics: Synergism with traditional antibiotics could potentially lower the required effective dose of both agents, thereby reducing the risk of toxicity and the development of antibiotic resistance. nih.gov

Anti-inflammatory Agents: Given the potential immunomodulatory roles of temporins, combining this compound with anti-inflammatory drugs could be beneficial in treating infections accompanied by a strong inflammatory response. researchgate.net

The mechanisms underlying these synergistic actions will also need to be explored. This could involve enhanced membrane permeabilization, inhibition of different essential cellular processes, or modulation of the host immune response. nih.gov Such research could lead to the development of powerful combination therapies for various infectious diseases.

Development of Advanced Delivery Systems for Research Applications

To fully explore the research applications of this compound, the development of advanced delivery systems is essential. nih.gov While the peptide itself holds significant promise, its efficacy in various research models can be enhanced through sophisticated delivery strategies. These systems can help overcome challenges such as enzymatic degradation, off-target effects, and poor bioavailability. researchgate.net

Future research in this area should focus on designing and evaluating various delivery platforms, including:

Nanoparticle-based Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its targeted delivery to specific cells or tissues. nih.gov

Peptide-drug Conjugates: Linking this compound to other molecules, such as cell-penetrating peptides or targeting ligands, can enhance its uptake into cells and improve its specificity. frontiersin.org

Hydrogels and Films: For topical or localized applications, incorporating this compound into biocompatible hydrogels or films can provide sustained release of the peptide at the site of action.

The development of these advanced delivery systems will not only be crucial for in vitro and in vivo research but will also lay the groundwork for potential future therapeutic applications. researchgate.net

Potential as a Template for De Novo Peptide Design with Tailored Biological Activities

This compound's unique primary structure and biological activity make it an excellent template for de novo peptide design. nih.gov This approach involves creating entirely new peptide sequences with desired functionalities by drawing inspiration from natural templates. nih.gov The goal is to design novel peptides with enhanced potency, selectivity, and stability. researchgate.net

Researchers can use this compound as a starting point to:

Improve Antimicrobial Activity: By systematically substituting amino acids at different positions, it may be possible to enhance the peptide's ability to kill a broader range of pathogens or to overcome resistance mechanisms. nih.govmdpi.com

Modulate Cytotoxicity: Modifications to the peptide sequence can be made to reduce its toxicity to mammalian cells while retaining or even increasing its antimicrobial efficacy. nih.gov

Introduce Novel Functions: De novo design can be used to imbue the peptide with new biological activities, such as antiviral, anticancer, or immunomodulatory properties. biorxiv.orgarxiv.org

Computational modeling and peptide synthesis techniques will be instrumental in this process, allowing for the rational design and rapid screening of new peptide analogues. researchgate.net This research could lead to the development of a new generation of peptide-based therapeutics with precisely tailored biological activities.

Contributions to the Understanding of Innate Immunity Mechanisms

Temporins, as a class of antimicrobial peptides, are integral components of the innate immune system in amphibians. nih.govnih.gov Studying this compound can therefore provide valuable insights into the fundamental mechanisms of innate immunity, which is the body's first line of defense against pathogens. litfl.com

Future research in this area could focus on:

Interaction with Immune Cells: Investigating how this compound interacts with various immune cells, such as neutrophils, macrophages, and dendritic cells, can reveal its role in modulating the immune response. nih.gov Some temporins have been shown to act as chemoattractants for immune cells. mdpi.comresearchgate.net

Modulation of Inflammatory Responses: Elucidating the effect of this compound on the production and release of inflammatory mediators, such as cytokines and chemokines, will be crucial for understanding its immunomodulatory properties. osaka-u.ac.jp

Role in Tissue Homeostasis: Research can explore how this compound contributes to maintaining the balance and integrity of tissues, particularly at mucosal surfaces which are constantly exposed to microbes. osaka-u.ac.jp

By dissecting the role of this compound in these processes, researchers can gain a deeper understanding of the complex interplay between antimicrobial peptides and the host immune system.

Applications in Material Science Research (e.g., Antimicrobial Materials)

The potent antimicrobial properties of this compound make it a promising candidate for applications in material science, particularly in the development of antimicrobial materials. researchgate.net The goal is to create surfaces and materials that can actively kill or repel pathogenic microorganisms, thereby preventing infections.

Potential research applications in this field include:

Coating of Medical Devices: Covalently attaching or physically adsorbing this compound onto the surfaces of medical implants, catheters, and other devices could significantly reduce the risk of device-related infections.

Antimicrobial Textiles: Incorporating this compound into fabrics could lead to the development of self-disinfecting textiles for use in healthcare settings and consumer products.

Food Packaging: Applying this compound to food packaging materials could help to prevent spoilage and extend the shelf life of food products.

Research in this area will involve developing stable and effective methods for immobilizing the peptide onto various material surfaces while preserving its antimicrobial activity.

Expanding the Scope of Research into Other Pathogen Types (e.g., Viruses)

While much of the research on temporins has focused on their antibacterial and antifungal activities, there is a growing interest in their potential against other types of pathogens, including viruses. nih.govresearchgate.net Some temporins have already demonstrated antiviral activity against viruses like Herpes Simplex Virus type 1 (HSV-1). frontiersin.orgsemanticscholar.orgresearchgate.net

Future research should systematically investigate the antiviral potential of this compound against a broad range of viruses, including both enveloped and non-enveloped viruses. This would involve:

In Vitro Antiviral Assays: Testing the ability of this compound to inhibit viral replication in cell culture models.

Mechanism of Action Studies: Elucidating how the peptide exerts its antiviral effects, which could involve direct interaction with viral particles, inhibition of viral entry into host cells, or interference with viral replication processes. frontiersin.orgsemanticscholar.org

Expanding the research scope to include viruses could uncover new and important applications for this compound in the fight against viral infections.

Q & A

Q. How should conflicting results between in vitro and in vivo efficacy be resolved?

  • Answer : Investigate discrepancies using ex vivo infection models (e.g., human skin equivalents) to bridge the gap. Analyze host factors (e.g., serum protein binding) that reduce bioavailability. Use transcriptomics to compare bacterial responses across models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.